molecular formula C22H24F3N3O5S B11476956 ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate

ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate

Cat. No.: B11476956
M. Wt: 499.5 g/mol
InChI Key: NDDAWUSTLCTUEL-UHFFFAOYSA-N
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Description

Ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core modified with carbamoyl, trifluoroalanine ester, and 4-methoxyphenyl carbonylamino substituents. The 4-methoxyphenyl group enhances lipophilicity and metabolic stability compared to polar substituents (e.g., hydroxyl or chlorosulfonyl groups in analogs), while the trifluoroalanine moiety may influence electronic and steric interactions in biological systems .

Properties

Molecular Formula

C22H24F3N3O5S

Molecular Weight

499.5 g/mol

IUPAC Name

ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate

InChI

InChI=1S/C22H24F3N3O5S/c1-3-33-20(31)21(22(23,24)25,27-18(30)12-8-10-13(32-2)11-9-12)28-19-16(17(26)29)14-6-4-5-7-15(14)34-19/h8-11,28H,3-7H2,1-2H3,(H2,26,29)(H,27,30)

InChI Key

NDDAWUSTLCTUEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)N)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactionsThe final steps involve the formation of the ethyl ester and the attachment of the methoxyphenyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

Key structural analogs include:

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

2-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl N-[(4-chlorophenyl)sulfonyl]-L-alaninate

Key Differences:

  • Substituent Effects :
    • The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the 4-hydroxyphenyl (electron-donating but polar) in 6o and the 4-chlorophenylsulfonyl (electron-withdrawing) in the chlorinated analog .
    • The trifluoroalanine ester in the target compound introduces strong electron-withdrawing and steric effects, absent in the other analogs.

Spectroscopic Characterization

  • NMR Analysis :
    • The trifluoromethyl group in the target compound would produce distinct <sup>19</sup>F NMR signals (absent in 6o and the chlorinated analog).
    • The 4-methoxyphenyl group’s protons would resonate near δ 3.8 ppm (singlet) in <sup>1</sup>H NMR, differing from the hydroxyl (δ 5–6 ppm, broad) in 6o and sulfonyl chlorine’s deshielding effects in the chlorinated analog .
  • HRMS Data: Target compound’s molecular formula (estimated C24H25F3N3O5S) would yield a monoisotopic mass ~548.12 g/mol, distinct from 6o (390.14 g/mol) and the chlorinated analog (499.06 g/mol) .

Computational Similarity and Bioactivity Predictions

  • Tanimoto Index : Computational similarity metrics (e.g., MACCS or Morgan fingerprints) would show moderate similarity (~0.6–0.7) between the target and analogs due to shared tetrahydrobenzo[b]thiophene cores but divergent substituents .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral Features
Ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate C24H25F3N3O5S 548.12 4-Methoxyphenyl, Trifluoroalanine δ 3.8 ppm (OCH3), <sup>19</sup>F NMR
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) C21H25NO6S 390.14 4-Hydroxyphenyl, Ethoxycarbonyl δ 5.5 ppm (OH), HRMS: 390.1370
2-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl N-[(4-chlorophenyl)sulfonyl]-L-alaninate C20H22ClN3O6S2 499.06 4-Chlorophenylsulfonyl, Alaninate δ 7.8 ppm (Ar-Cl), Sulfonyl S=O IR stretches

Research Implications

  • Drug Design : The target compound’s trifluoro and methoxy groups may enhance metabolic stability and target binding compared to analogs, making it a candidate for further pharmacokinetic studies.
  • Synthetic Challenges : Low yields in related compounds (e.g., 22% for 6o ) highlight the need for optimized catalytic systems or alternative routes.
  • Spectroscopic Tools : Comparative NMR analysis (as in ) can pinpoint substituent-induced electronic changes, aiding structural elucidation of derivatives.

Biological Activity

Ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that combines a benzothiophene core with various functional groups that may enhance its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C20H22F3N3O4S\text{C}_{20}\text{H}_{22}\text{F}_3\text{N}_3\text{O}_4\text{S}

Key Features:

  • Benzothiophene Core : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Carbamoyl and Trifluoro Groups : These groups may influence the compound's solubility and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzothiophene have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

  • Case Study : A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, suggesting potential efficacy in targeting similar malignancies .
  • Mechanism of Action : The interaction with specific enzymes or receptors may lead to the inhibition of cancer cell growth through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Compounds derived from benzothiophene structures have also been reported to possess antimicrobial properties.

  • Activity Spectrum : Studies have shown effectiveness against both gram-positive and gram-negative bacteria, with some compounds exhibiting higher antibacterial activity than antifungal properties .
  • Potential Applications : These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents.

Comparative Analysis

CompoundStructureAnticancer Activity (IC50)Antimicrobial Activity
Ethyl N-(3-carbamoyl...)BenzothiopheneTBDTBD
Benzothiophene Derivative ASimilar6.2 μM (HCT-116)Active
Benzothiophene Derivative BSimilarTBDHigher than standard drugs

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of Benzothiophene Core : Achieved through cyclization reactions.
  • Introduction of Functional Groups : Carbamoyl and trifluoro groups are introduced via nucleophilic substitutions or coupling reactions.

Pharmacological Evaluation

Pharmacological studies are essential to evaluate the therapeutic potential of this compound. Preliminary evaluations indicate promising results in vitro; however, further in vivo studies are necessary to assess efficacy and safety profiles comprehensively.

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